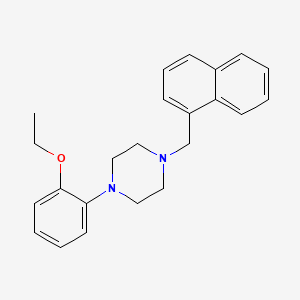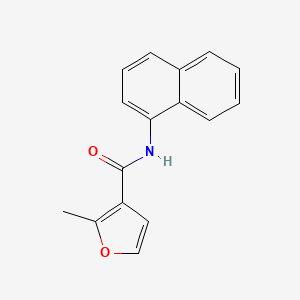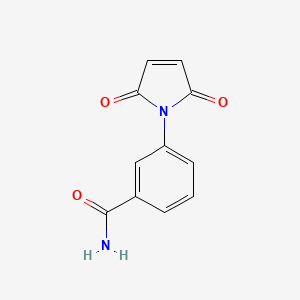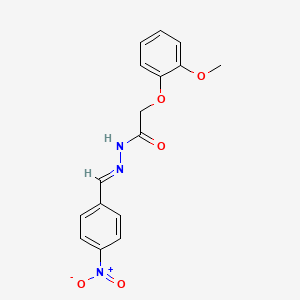![molecular formula C17H15ClN2O2S B5792496 3-(4-chlorophenyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5792496.png)
3-(4-chlorophenyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}acrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as CMHCA and is synthesized through a specific method that involves the use of various reagents and solvents. The purpose of
作用機序
The mechanism of action of CMHCA is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways involved in inflammation and cancer. CMHCA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation. CMHCA has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
CMHCA has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, CMHCA has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In material science, CMHCA has been used as a building block for the synthesis of materials with unique optical and electronic properties. In environmental science, CMHCA has been used as a ligand for the removal of heavy metals from contaminated water.
実験室実験の利点と制限
The advantages of using CMHCA in lab experiments include its potent anti-inflammatory and anti-cancer properties, as well as its unique optical and electronic properties. However, the limitations of using CMHCA include its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
将来の方向性
There are several future directions for the study of CMHCA, including:
1. Investigating the potential of CMHCA as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.
2. Developing new materials based on CMHCA for various applications, such as optoelectronics and energy storage.
3. Studying the environmental applications of CMHCA, such as its use as a ligand for the removal of heavy metals from contaminated water.
4. Investigating the potential of CMHCA as a tool for studying specific enzymes and signaling pathways involved in inflammation and cancer.
In conclusion, CMHCA is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of CMHCA in various applications.
合成法
The synthesis of CMHCA involves the reaction of 4-chlorobenzaldehyde with 2-hydroxy-5-methylaniline in the presence of acetic acid and sodium acetate. The resulting product is then reacted with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. Finally, the dithiocarbamate is reacted with acryloyl chloride in the presence of triethylamine to yield CMHCA.
科学的研究の応用
CMHCA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, CMHCA has been shown to possess potent anti-inflammatory and anti-cancer properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. In material science, CMHCA has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In environmental science, CMHCA has been used as a ligand for the removal of heavy metals from contaminated water.
特性
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[(2-hydroxy-5-methylphenyl)carbamothioyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2S/c1-11-2-8-15(21)14(10-11)19-17(23)20-16(22)9-5-12-3-6-13(18)7-4-12/h2-10,21H,1H3,(H2,19,20,22,23)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMZAZPSCDFNIH-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)C=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(difluoromethyl)-N-(3,4-dimethylphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5792418.png)

![dimethyl [3-(2-thienyl)-2-propen-1-ylidene]malonate](/img/structure/B5792430.png)



![1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5792452.png)
![methyl 3-nitro-5-{[(1,1,3,3-tetramethylbutyl)amino]carbonyl}benzoate](/img/structure/B5792459.png)

![1-(2-furylmethyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B5792469.png)

![1-methyl-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5792499.png)
![N-allyl-N'-(3-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5792501.png)